Methyl 4-methyl-3-{[(methylamino)carbonothioyl]amino}thiophene-2-carboxylate
Overview
Description
Methyl 4-methyl-3-{[(methylamino)carbonothioyl]amino}thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a methylamino carbonothioyl group and a carboxylate ester group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-3-{[(methylamino)carbonothioyl]amino}thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-methylthiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with methylamine to introduce the methylamino group. Finally, the carbonothioyl group is introduced using carbon disulfide and methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-3-{[(methylamino)carbonothioyl]amino}thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonothioyl group can be reduced to a thiol group.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Introduction of halogenated thiophene derivatives.
Scientific Research Applications
Methyl 4-methyl-3-{[(methylamino)carbonothioyl]amino}thiophene-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of Methyl 4-methyl-3-{[(methylamino)carbonothioyl]amino}thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the carbonothioyl group allows for the formation of covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, further influencing biological activity.
Properties
IUPAC Name |
methyl 4-methyl-3-(methylcarbamothioylamino)thiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S2/c1-5-4-15-7(8(12)13-3)6(5)11-9(14)10-2/h4H,1-3H3,(H2,10,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXPBGOAHKELSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1NC(=S)NC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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